N-Boc-L-菲林

描述

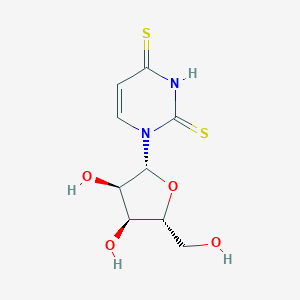

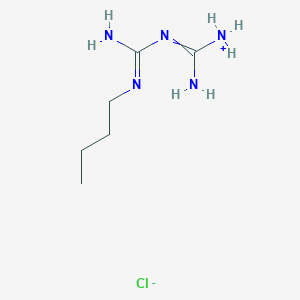

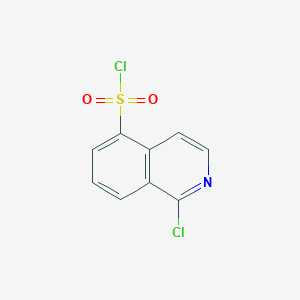

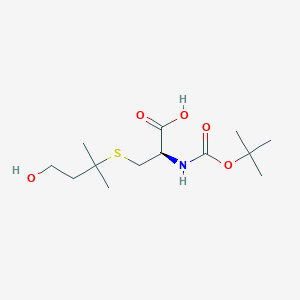

N-Boc-L-felinine is a compound used for proteomics research . It has a molecular formula of C13H25NO5S and a molecular weight of 307.41 .

Chemical Reactions Analysis

N-Boc deprotection is a common reaction in pharmaceutical research and development. The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .科学研究应用

Synthetic Chemistry: Protection of Amines

N-Boc-L-felinine is utilized in synthetic chemistry for the protection of amine groups. The tert-butoxycarbonyl (Boc) group is particularly valued for its stability under catalytic hydrogenolysis and resistance to basic conditions. It’s often used in base-catalyzed reactions for introducing Boc protecting groups to amines, which is crucial in synthesizing biologically active compounds .

Green Chemistry: Eco-Friendly Protection Approaches

In the pursuit of sustainable development, N-Boc-L-felinine plays a role in “green chemistry.” It offers an environmentally friendly approach for the N-Boc protection of amines, employing ultrasound irradiation and catalyst-free conditions. This method provides a high yield in a short reaction time at room temperature, emphasizing mild conditions and the absence of auxiliary substances .

Animal Behavior: Modification of Feline Behavior

Research has explored the use of N-Boc-L-felinine in modifying feline behavior, particularly in reducing inappropriate scratching. It’s part of a study identifying major volatile compounds from cat urine and feces that influence cat scratching behavior. This application provides insights into managing feline behavior in domestic settings .

Analytical Chemistry: Gas Chromatography-Mass Spectrometry (GC-MS)

N-Boc-L-felinine is identified and analyzed using GC-MS to study volatile molecules in animal secretions. This analytical technique is essential for understanding the chemical composition of biological samples and has applications in both research and industry .

Chemical Biology: Semiochemicals in Animal Communication

The compound is investigated for its role as a semiochemical in animal communication. Studies focus on the differences in volatile compounds between male and female cats, with implications for understanding animal behavior and communication .

Pharmaceuticals: Drug Synthesis and Development

In pharmaceuticals, N-Boc-L-felinine is a key intermediate in the synthesis of drugs. The protection of amine groups is a critical step in the development of new medications, and the Boc group’s stability makes it a valuable tool in drug design and synthesis .

Material Science: Synthesis of Polymers

The Boc group, which can be introduced using N-Boc-L-felinine, is significant in the synthesis of polymers. It allows for the creation of complex polymer structures by protecting reactive amine groups during the polymerization process .

Biotechnology: Peptide Synthesis

Lastly, in biotechnology, N-Boc-L-felinine is used in peptide synthesis. The Boc group protects the amine functionality of amino acids during the assembly of peptides, which is fundamental in producing therapeutic peptides and studying protein functions .

未来方向

作用机制

Target of Action

N-Boc-L-felinine is primarily used as an intermediate for the synthesis of Felinine . .

Mode of Action

As an intermediate in the synthesis of Felinine, it likely undergoes further chemical reactions to produce the final compound .

Biochemical Pathways

As an intermediate in the synthesis of Felinine, it’s likely involved in the biochemical pathways related to the production and function of Felinine .

Pharmacokinetics

As an intermediate compound, its bioavailability would be dependent on the specific conditions of the synthesis and the properties of the final product .

Result of Action

As an intermediate in the synthesis of Felinine, its primary role is likely in the chemical reactions that produce Felinine .

Action Environment

The action of N-Boc-L-felinine is likely influenced by various environmental factors, including the conditions under which the synthesis takes place. Factors such as temperature, pH, and the presence of other chemicals could potentially influence its stability and efficacy .

属性

IUPAC Name |

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDNPCXPITQHX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572497 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-felinine | |

CAS RN |

879207-98-4 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

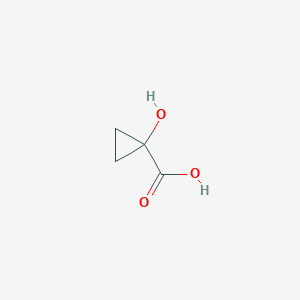

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)